Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

(2R)-2-(3-fluorophenyl)pyrrolidine structure
920274-03-9 structure
Nome do Produto:(2R)-2-(3-fluorophenyl)pyrrolidine
N.o CAS:920274-03-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887

(2R)-2-(3-fluorophenyl)pyrrolidine Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-2-(3-Fluorophenyl)pyrrolidine
    • (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
    • (2R)-2-(3-fluorophenyl)pyrrolidine
    • (R)-2-(3-fluorophenyl) pyrrolidine
    • (R)- 2-(3-fluorophenyl)pyrrolidine
    • AMOT0875
    • FCH853856
    • HP61002
    • AX8047349
    • Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
    • X6111
    • AM20120620
    • 274F039
    • (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
    • Q0R
    • AKOS015933174
    • Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
    • AKOS006292371
    • Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
    • P9X9H42J5F
    • UNII-P9X9H42J5F
    • CS-0008669
    • SCHEMBL433220
    • DTXSID30427569
    • 2-(3-Fluorophenyl)pyrrolidine, (R)-
    • AC-31658
    • MFCD06762528
    • N10477
    • 920274-03-9
    • AS-49775
    • MDL: MFCD06762528
    • Inchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
    • Chave InChI: OADZVVBVXBBMPW-SNVBAGLBSA-N
    • SMILES: FC1=CC=CC(=C1)[C@H]1CCCN1

Propriedades Computadas

  • Massa Exacta: 165.09500
  • Massa monoisotópica: 165.095377549g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 149
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 12
  • XLogP3: 1.9

Propriedades Experimentais

  • PSA: 12.03000
  • LogP: 2.57900

(2R)-2-(3-fluorophenyl)pyrrolidine Informações de segurança

(2R)-2-(3-fluorophenyl)pyrrolidine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2R)-2-(3-fluorophenyl)pyrrolidine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Cooke Chemical
BD3873246-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
RMB 830.40 2025-02-20
Apollo Scientific
PC909317-1g
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
1g
£277.00 2025-02-22
TRC
F594435-25mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9
25mg
$64.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FV491-50mg
(2R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95+%
50mg
415.0CNY 2021-08-04
Chemenu
CM198084-250mg
(R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
$155 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X18615-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
¥741.0 2024-07-18
TRC
F594435-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9
250mg
$98.00 2023-05-18
Alichem
A109005668-1g
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
1g
$209.00 2023-08-31
Cooke Chemical
BD3873246-100mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
100mg
RMB 549.60 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ132-10G
(2R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95%
10g
¥ 7,128.00 2023-04-13

(2R)-2-(3-fluorophenyl)pyrrolidine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referência
A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human
Bernard-Gauthier, Vadim ; Bailey, Justin J.; Mossine, Andrew V.; Lindner, Simon; Vomacka, Lena; et al, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ;  10 h, 10 atm, 30 °C
Referência
Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination
Zhang, Ying; Yan, Qiaozhi; Zi, Guofu ; Hou, Guohua, Organic Letters, 2017, 19(16), 4215-4218

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Cyclohexane ,  tert-Butyl methyl ether ;  rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ;  overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  1,4-Dioxane ;  2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Referência
Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Glucose ,  NADP ,  Hydrochloric acid Catalysts: Glucose dehydrogenase ,  R-Imine reductase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases
Zhang, Yu-Hui; Chen, Fei-Fei ; Li, Bo-Bo; Zhou, Xin-Yi; Chen, Qi; et al, Organic Letters, 2020, 22(9), 3367-3372

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
Referência
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations
Heckmann, Christian M. ; Paul, Caroline E., JACS Au, 2023, 3(6), 1642-1649

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ;  rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate ;  rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
1.7 Reagents: Diethyl ether ;  10 min, rt
Referência
Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ;  24 h, 50 atm, 50 °C
Referência
Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines
Zhang, Ying; Kong, Duanyang; Wang, Rui; Hou, Guohua, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine
, China, , ,

(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials

(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine
A933496
Pureza:99%
Quantidade:1g
Preço ($):167.0